tert-Butyl (1-(3-bromo-5-(trifluoromethyl)phenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(3-bromo-5-(trifluoromethyl)phenyl)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-bromo-5-(trifluoromethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and trifluoromethylated phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with an aryl bromide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.
Coupling Reactions: The trifluoromethyl group can engage in various coupling reactions, enhancing the compound’s versatility in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate and activate the carbamate group.
Solvents: Common solvents include 1,4-dioxane and methanol.
Major Products Formed:
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Carbamates: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (1-(3-bromo-5-(trifluoromethyl)phenyl)ethyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
- tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)carbamate
- tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)ethylcarbamate
Uniqueness: The presence of both bromine and trifluoromethyl groups on the phenyl ring, along with the tert-butyl carbamate moiety, imparts unique chemical properties to the compound
Properties
IUPAC Name |
tert-butyl N-[1-[3-bromo-5-(trifluoromethyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(19-12(20)21-13(2,3)4)9-5-10(14(16,17)18)7-11(15)6-9/h5-8H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPOBDSVPMCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)C(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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